methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate
Overview
Description
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate: is an organic compound with the molecular formula C11H16O3 It is a derivative of cyclohexene, featuring a carboxylate ester group, a ketone, and an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene as the starting material.
Functional Group Introduction:
Oxidation: The ketone group at the 4-position is introduced through an oxidation reaction, often using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It may also serve as a model compound for studying metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Methyl 4-oxo-2-(methyl)cyclohex-2-ene-1-carboxylate: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness: methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 4-oxo-2-propan-2-ylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7(2)10-6-8(12)4-5-9(10)11(13)14-3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
DTOLGYNQFOOMPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)CCC1C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.